(3R,4S)-pyrrolidine-3,4-diol
CAS No.: 131565-87-2
Cat. No.: VC2461764
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131565-87-2 |
---|---|
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (3S,4R)-pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+ |
Standard InChI Key | JCZPOYAMKJFOLA-ZXZARUISSA-N |
Isomeric SMILES | C1[C@H]([C@H](CN1)O)O |
SMILES | C1C(C(CN1)O)O |
Canonical SMILES | C1C(C(CN1)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(3R,4S)-pyrrolidine-3,4-diol is a small heterocyclic molecule with a five-membered pyrrolidine ring containing nitrogen and two hydroxyl groups in specific stereochemical orientations. It is also known by several synonyms in the scientific literature, reflecting its stereochemical configuration and structural characteristics.
Table 1: Compound Identification
Parameter | Information |
---|---|
CAS Registry Number | 131565-87-2 |
Molecular Formula | C₄H₉NO₂ |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (3S,4R)-pyrrolidine-3,4-diol |
Standard InChI | InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+ |
Standard InChIKey | JCZPOYAMKJFOLA-ZXZARUISSA-N |
SMILES | C1C@HO |
The compound features a unique stereochemical arrangement with the two hydroxyl groups in a cis-configuration, which is critical for its biological activity and interactions with enzymatic systems .
Synonyms and Alternative Nomenclature
Due to different naming conventions and stereochemical representation systems, this compound appears in literature under various synonyms:
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cis-3,4-pyrrolidine-3,4-diol
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(3S,4R)-Pyrrolidine-3,4-diol
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cis-3,4-dihydroxy-pyrrolidine
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meso-pyrrolidine-3,4-diol
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cis-Pyrrolidine-3,4-diol
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3R,4S-pyrrolidine-3,4-diol
The apparent contradiction in nomenclature between (3R,4S) and (3S,4R) designations stems from different prioritization systems and numbering conventions applied to the pyrrolidine ring, though they refer to the identical stereochemical arrangement .
Physicochemical Properties
Physical Properties
(3R,4S)-pyrrolidine-3,4-diol exhibits specific physical characteristics that influence its behavior in various systems and its potential applications in research and pharmaceutical development.
Table 2: Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 232.3±30.0 °C (at 760 mmHg) |
Melting Point | Not conclusively determined |
Flash Point | 144.0±15.1 °C |
Vapor Pressure | 0.0±1.0 mmHg (at 25°C) |
Index of Refraction | 1.547 |
These physical properties indicate that (3R,4S)-pyrrolidine-3,4-diol is a thermally stable compound with low volatility at room temperature, which facilitates its storage and handling in laboratory settings .
Chemical Properties and Reactivity
The chemical behavior of (3R,4S)-pyrrolidine-3,4-diol is primarily determined by its functional groups: the pyrrolidine nitrogen and the two hydroxyl groups.
Table 3: Chemical Properties
Property | Value |
---|---|
LogP | -1.91 |
Polar Surface Area (PSA) | 52.49000 |
Exact Mass | 103.063332 |
Hydrogen Bond Acceptors | 3 (N and 2 OH groups) |
Hydrogen Bond Donors | 2 (OH groups) |
Basic pKa (predicted) | ~10-11 (pyrrolidine nitrogen) |
The negative LogP value indicates that the compound is hydrophilic and likely exhibits good water solubility, which is important for its biological applications. The compound possesses both nucleophilic properties (via the nitrogen atom) and hydrogen-bonding capabilities through its hydroxyl groups, making it reactive toward electrophiles and capable of forming complexes with biological targets .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of (3R,4S)-pyrrolidine-3,4-diol typically involves multi-step organic reactions with careful attention to stereochemical control. Several approaches have been reported in the literature, with varying yields and stereoselectivity.
One of the most common synthetic routes begins with N-protected (2S)-3,4-dehydroproline methyl esters as starting materials. The process requires careful control of reaction conditions to ensure high stereoselectivity and yield .
Stereoselective Synthesis
A key stereoselective approach involves the osmium tetraoxide-mediated dihydroxylation of dehydroproline derivatives. This method provides high yields of (2S,3R,4S)-3,4-dihydroxyprolines accompanied by small amounts (<15%) of diastereomeric (2S,3S,4R)-3,4-dihydroxyprolines .
The stereochemical purity of the final product is typically confirmed using advanced analytical techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This enables unambiguous assignment of the compound's structural features and confirmation of its stereochemical integrity .
Table 4: Key Synthetic Steps
Stage | Reagents | Conditions | Outcome |
---|---|---|---|
Dihydroxylation | Osmium tetraoxide | Controlled conditions | (2S,3R,4S)-3,4-dihydroxyprolines |
Protection | Acetone, acid catalyst | Room temperature | Isopropylidene acetals |
Separation | Chromatography | - | Isolation of diastereomers |
Reduction | LiBH₄ | Controlled temperature | 2-hydroxymethylpyrrolidine derivative |
Deprotection | Acid hydrolysis | Mild conditions | Final (3R,4S)-pyrrolidine-3,4-diol |
The synthetic methodology demonstrates the importance of stereocontrol in the preparation of this compound, particularly as its biological activity is highly dependent on its specific stereochemical configuration .
Biological Activity and Applications
Glycosidase Inhibition Mechanism
(3R,4S)-pyrrolidine-3,4-diol functions as a glycosidase inhibitor by mimicking substrate structures that glycosidases act upon. By binding to the active site of these enzymes, it can competitively inhibit their activity, which has important implications for potential therapeutic applications.
The cis-orientation of the hydroxyl groups on the pyrrolidine ring is critical for this inhibitory activity, as it enables the compound to adopt a conformation that resembles the transition state of the natural substrate during enzymatic hydrolysis. This structural mimicry is the basis for the compound's interaction with target enzymes .
Inhibitory Activities
Studies have demonstrated that (3R,4S)-pyrrolidine-3,4-diol and its derivatives exhibit varying degrees of inhibition against different glycosidases. Certain derivatives have shown inhibition constants (IC₅₀ values) below 10 μM against various glycosidases, indicating potent biological activity.
The inhibitory profile varies depending on the specific glycosidase being targeted. Research has shown that N-substituted derivatives often demonstrate enhanced activity compared to the parent compound, with the nature of the substituent significantly influencing the degree of inhibition .
Medicinal Chemistry Applications
The glycosidase inhibitory properties of (3R,4S)-pyrrolidine-3,4-diol and its derivatives have significant applications in medicinal chemistry, particularly in the development of new treatments for:
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Diabetes and metabolic disorders
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Lysosomal storage diseases
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Viral infections
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Cancer therapy approaches
The compound's structural simplicity, combined with its specific biological activity, makes it an attractive scaffold for medicinal chemistry research focused on these therapeutic areas.
Structural Derivatives and Structure-Activity Relationships
N-Substituted Derivatives
Numerous N-substituted derivatives of pyrrolidine-3,4-diols have been synthesized and evaluated for their biological activities. These modifications at the nitrogen position often lead to compounds with altered physicochemical properties and enhanced biological activities.
Stereoisomer | Configuration | Primary Inhibitory Activity |
---|---|---|
(3R,4S)-pyrrolidine-3,4-diol | cis | General glycosidase inhibitor |
(3S,4S)-pyrrolidine-3,4-diol | trans | Specific α-glycosidase inhibition |
(3R,4R)-pyrrolidine-3,4-diol | trans | α-mannosidase inhibition |
This comparative analysis demonstrates the critical importance of stereochemistry in determining the specific enzyme targets and potency of inhibition .
Recent Research Developments
Structure-Based Design
Recent research has focused on structure-based design approaches to develop more potent and selective glycosidase inhibitors based on the pyrrolidine-3,4-diol scaffold. Computational modeling and crystallographic studies of enzyme-inhibitor complexes have provided valuable insights into the molecular basis of inhibition and guided the design of next-generation compounds .
Combination Approaches
Studies have also explored the incorporation of (3R,4S)-pyrrolidine-3,4-diol and its derivatives into more complex molecular structures or their use in combination with other bioactive compounds to achieve synergistic effects in various therapeutic contexts.
Synthetic Methodology Improvements
Ongoing efforts to improve the synthetic accessibility of (3R,4S)-pyrrolidine-3,4-diol and its derivatives have led to the development of more efficient and scalable preparation methods. These advances are important for facilitating further research and potential commercial applications of these compounds .
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